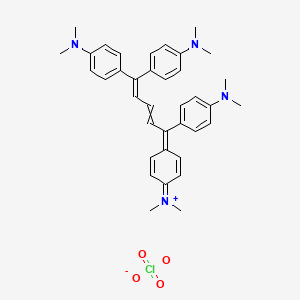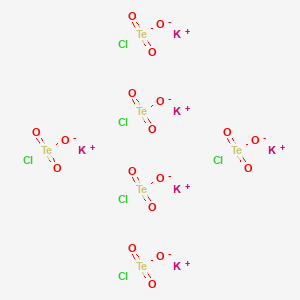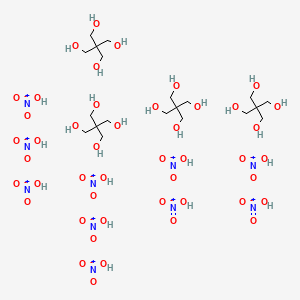
Mercury(II) perchlorate hydrate
Descripción general
Descripción
Mercury(II) perchlorate hydrate is an inorganic compound with the chemical formula Hg(ClO4)2·nH2O, where "n" represents the number of water molecules associated with the compound. This compound is known for its high solubility in water and its use in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting mercury(II) oxide (HgO) with perchloric acid (HClO4) in the presence of water. The reaction proceeds as follows: $$HgO + 2HClO4 + nH2O \rightarrow Hg(ClO4)2·nH2O$$
Precipitation Method: Another method involves the precipitation of mercury(II) perchlorate from a solution containing mercury(II) nitrate (Hg(NO3)2) and sodium perchlorate (NaClO4). The reaction can be represented as: $$Hg(NO3)2 + 2NaClO4 \rightarrow Hg(ClO4)2 + 2NaNO3$$
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The compound is often produced in specialized chemical plants equipped with advanced reaction vessels and purification systems.
Types of Reactions:
Oxidation: this compound can act as an oxidizing agent in various chemical reactions.
Reduction: It can undergo reduction reactions, especially in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its ligands are replaced by other ions or molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are often used.
Substitution: Various halides and other anions can be used to substitute the perchlorate ion.
Major Products Formed:
Oxidation: Products may include mercury(II) oxide and other oxidized mercury compounds.
Reduction: Reduced mercury species such as mercury(I) chloride (Hg2Cl2) can be formed.
Substitution: Substituted mercury compounds with different anions.
Aplicaciones Científicas De Investigación
Mercury(II) perchlorate hydrate is used in various scientific research fields:
Chemistry: It serves as a reagent in analytical chemistry for detecting and quantifying mercury in samples.
Biology: The compound is used in biological studies to investigate the effects of mercury on living organisms.
Medicine: this compound is utilized in medical research to study mercury toxicity and develop potential treatments.
Industry: It is employed in the production of other mercury compounds and in various industrial processes requiring strong oxidizing agents.
Mecanismo De Acción
Mercury(II) perchlorate hydrate is compared with other similar compounds such as Mercury(II) chloride (HgCl2), Mercury(II) nitrate (Hg(NO3)2), and Mercury(II) sulfate (HgSO4). While these compounds share similarities in their use as oxidizing agents and in analytical chemistry, this compound is unique in its high solubility and specific reactivity with perchlorate ions.
Comparación Con Compuestos Similares
Mercury(II) chloride (HgCl2)
Mercury(II) nitrate (Hg(NO3)2)
Mercury(II) sulfate (HgSO4)
Mercury(II) thiocyanate (Hg(SCN)2)
Mercury(II) fulminate (Hg(CNO)2)
Propiedades
IUPAC Name |
mercury(2+);diperchlorate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Hg.H2O/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);;1H2/q;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYSCVKOXPZTGW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2HgO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725316 | |
| Record name | Mercury perchlorate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304656-34-6 | |
| Record name | Mercury perchlorate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 304656-34-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4,4,5,5,6,6,7,7,7-Nonafluoro-1,1-dimethylheptyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B1508574.png)










